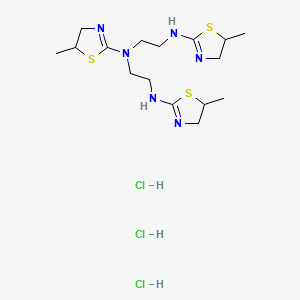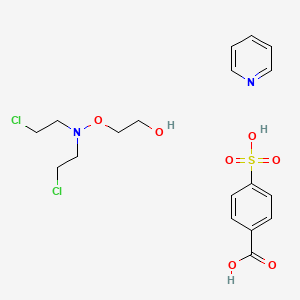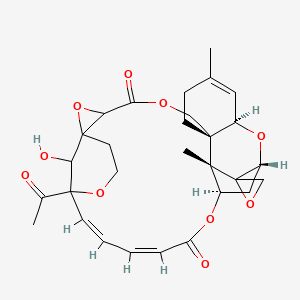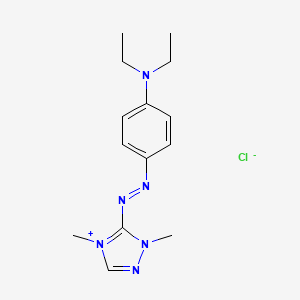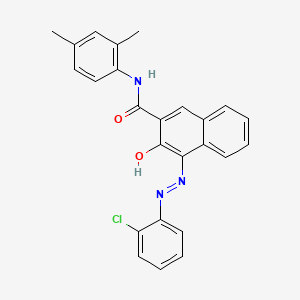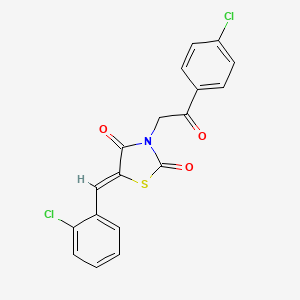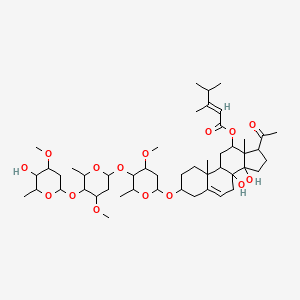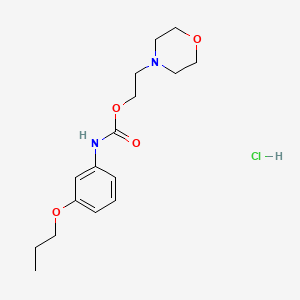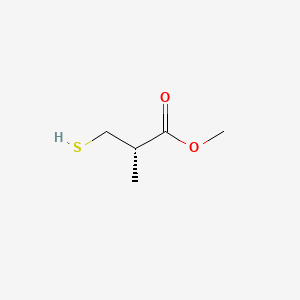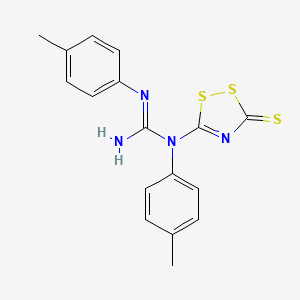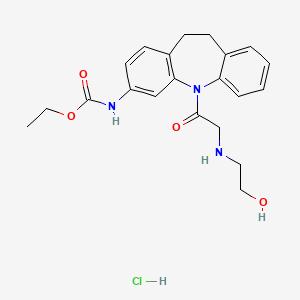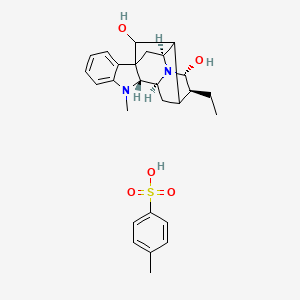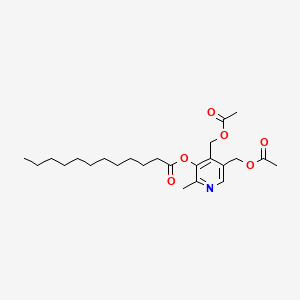
3-o-Lauroylpyridoxol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-o-Lauroylpyridoxol diacetate is a chemical compound with the molecular formula C24H37NO6 and a molecular weight of 435.55 . It is also known by other names such as dodecanoic acid 4,5-bis[(acetyloxy)methyl]-2-methyl-3-pyridinyl ester . This compound is practically insoluble in water but soluble in ether, chloroform, ethanol, and ethylene dichloride . It is primarily used as an antiseborrheic agent .
Preparation Methods
The synthesis of 3-o-Lauroylpyridoxol diacetate involves the esterification of lauric acid with pyridoxol diacetate . The reaction conditions typically include the use of an acid catalyst and an organic solvent such as chloroform or ethanol . The industrial production methods are similar, with the reaction being scaled up to accommodate larger quantities . The compound is obtained as crystals with a melting point of 44°C .
Chemical Reactions Analysis
3-o-Lauroylpyridoxol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lauroyl group can be replaced by other functional groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield pyridoxol and lauric acid.
Scientific Research Applications
3-o-Lauroylpyridoxol diacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an antiseborrheic agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology.
Industry: It is used in the formulation of cosmetic and pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-o-Lauroylpyridoxol diacetate involves its interaction with cellular membranes and enzymes. The compound exerts its antiseborrheic effects by inhibiting the production of sebum and reducing inflammation in the sebaceous glands . The molecular targets include enzymes involved in lipid metabolism and inflammatory pathways .
Comparison with Similar Compounds
3-o-Lauroylpyridoxol diacetate can be compared with other similar compounds such as:
Pyridoxol diacetate: Lacks the lauroyl group and has different solubility and biological properties.
Lauric acid esters: These compounds have similar fatty acid chains but different esterifying groups, leading to variations in their chemical and biological activities.
Other antiseborrheic agents: Compounds like salicylic acid and benzoyl peroxide have different mechanisms of action and efficacy profiles.
Properties
CAS No. |
1562-13-6 |
|---|---|
Molecular Formula |
C24H37NO6 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
[4,5-bis(acetyloxymethyl)-2-methylpyridin-3-yl] dodecanoate |
InChI |
InChI=1S/C24H37NO6/c1-5-6-7-8-9-10-11-12-13-14-23(28)31-24-18(2)25-15-21(16-29-19(3)26)22(24)17-30-20(4)27/h15H,5-14,16-17H2,1-4H3 |
InChI Key |
QPMYZGDVKZVLDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=C(C(=CN=C1C)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


